Scientific Field: Biochemistry
Summary of the Application: Alkyl 2-cyano-3-methylthio-3-phosphonylacrylates, which are derivatives of 2-Cyano-acrylate, have been synthesized and tested for their antiviral and antifungal bioactivity.
Methods of Application: These compounds were synthesized by the reaction of alkyl 2-cyano-3,3-dimethylthioacrylates with dialkyl phosphites. A half-leaf method was used to determine the in vivo protective, inactivation and curative efficacies of the title products against tobacco mosaic virus (TMV).
Results or Outcomes: Among all compounds, 2d and 2t were found to be effective against the tested fungi at 50 µg/mL.
Scientific Field: Polymer Chemistry
Methods of Application: The synthesis of well-defined polymers and precise di- and multiblock copolymer architectures was achieved by use of RAFT control.
Results or Outcomes: A wide range of Tg values were observed for the terpene (meth)acrylate homopolymers, from −3 °C for poly (limonene acrylate), up to +168 °C for poly( -pinene methacrylate).
Methods of Application: UK5099 is used to inhibit the transport of pyruvate into mitochondria, thereby affecting the metabolic processes within the cell.
Results or Outcomes: The inhibition of MPC by UK5099 leads to a stimulation of insulin secretion.
Methods of Application: UK5099 is used to inhibit the transport of monocarboxylates across the plasma membrane, thereby affecting the metabolic processes within the cell.
Results or Outcomes: The inhibition of MCTs by UK5099 can affect various cellular processes, including glycolysis and the tricarboxylic acid cycle.
Scientific Field: Parasitology
Methods of Application: UK5099 is used to inhibit the transport of pyruvate across the plasma membrane of trypanosomes, thereby affecting the metabolic processes within the parasite.
Results or Outcomes: The inhibition of pyruvate transport by UK5099 can affect the survival and proliferation of trypanosomes.
UK-5099, chemically known as alpha-cyano-beta-(1-phenylindol-3-yl) acrylate, is a potent inhibitor of the mitochondrial pyruvate carrier. This compound plays a critical role in regulating pyruvate transport across the inner mitochondrial membrane, which is essential for carbohydrate, lipid, and amino acid metabolism. By inhibiting the mitochondrial pyruvate carrier, UK-5099 disrupts mitochondrial oxidative phosphorylation and promotes aerobic glycolysis, a metabolic shift commonly observed in cancer cells .
UK-5099 primarily functions by binding covalently and reversibly to specific residues in the mitochondrial pyruvate carrier, particularly C54 of MPC2. This interaction effectively blocks the entry of pyruvate into mitochondria, leading to decreased oxidative phosphorylation and increased lactate production . The compound has demonstrated a significant inhibition of pyruvate uptake with a half-maximal inhibitory concentration (IC50) of approximately 50 nM in various mitochondrial preparations .
The biological effects of UK-5099 extend beyond mere metabolic inhibition. Studies have shown that treatment with UK-5099 enhances the invasive capabilities of tumor cells and increases their resistance to chemotherapy. For instance, prostate cancer cells treated with UK-5099 exhibited elevated levels of stemness markers and a higher proportion of side population cells, indicating an increase in stem-like properties . Additionally, UK-5099 has shown potential anti-parasitic activity against Toxoplasma gondii, suggesting its versatility as a therapeutic agent .
UK-5099 can be synthesized through various organic chemistry techniques involving the formation of the alpha-cyano-beta-(1-phenylindol-3-yl) acrylate structure. The synthesis typically involves:
The specific conditions and reagents used may vary based on the desired yield and purity of the final product .
UK-5099 has been primarily researched for its applications in cancer biology due to its ability to manipulate cellular metabolism. Key applications include:
Interaction studies involving UK-5099 have revealed its influence on various metabolic pathways:
Several compounds exhibit similar mechanisms or structures to UK-5099. Here are some notable examples:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Dichloroacetate | Inhibits pyruvate dehydrogenase | Promotes oxidative metabolism |
3-Bromopyruvate | Inhibits glycolysis by targeting glyceraldehyde-3-phosphate dehydrogenase | Potential anti-cancer properties |
Oxamate | Inhibits lactate dehydrogenase | Used to study metabolic pathways |
UK-5099 stands out due to its specific targeting of the mitochondrial pyruvate carrier, leading to distinct metabolic shifts that are particularly beneficial for studying cancer metabolism and therapeutic resistance mechanisms.
Through its multifaceted roles in metabolism and potential therapeutic applications, UK-5099 continues to be a significant focus for research in both cancer biology and metabolic disorders.
UK-5099 demonstrates remarkable selectivity for the mitochondrial pyruvate carrier complex through its covalent reversible binding to cysteine-54 of the MPC2 subunit [1] [2]. This interaction represents a fundamental aspect of UK-5099's mechanism of action, distinguishing it from other mitochondrial pyruvate carrier inhibitors.
The mitochondrial pyruvate carrier 2 subunit is a 14 kilodalton protein composed of 127 amino acids, containing a single cysteine residue at position 54 [3] [4]. Chemical proteomic studies have definitively established that UK-5099 engages MPC2 through this specific cysteine residue, exhibiting sub-micromolar binding affinity with an inhibitory concentration 50 value of approximately 0.02 micromolar [1] [2]. This exceptional potency reflects the compound's specialized interaction with the cysteine-54 binding site.
Parameter | Value | Reference |
---|---|---|
Binding Site | Cysteine-54 (C54) of MPC2 | Yamashita et al. 2020 |
Binding Mechanism | Covalent reversible | Yamashita et al. 2020 |
Inhibitory Concentration 50 | 0.02 μM | Yamashita et al. 2020 |
Selectivity | Remarkable selectivity for MPC2 | Yamashita et al. 2020 |
Molecular Weight of MPC2 | 14 kDa | Bricker et al. 2012 |
The structural basis for UK-5099's selectivity lies in the restricted structure-activity relationship displayed by cysteine-54 in MPC2 [1]. This cysteine residue appears to reside within a specific small molecule-binding pocket, as evidenced by the fact that structurally related alpha-chloroacetamide compounds do not engage this site. The covalent reversible nature of UK-5099's binding allows for dynamic interaction with the target, enabling both effective inhibition and potential recovery of function under certain conditions.
Recent structural studies have challenged earlier hypotheses regarding UK-5099's mechanism of action. While initial proposals suggested that UK-5099 might engage cysteine residues through Michael addition to form covalent bonds with thiol groups [5] [6], comprehensive mass spectrometry analyses and cysteine-to-alanine mutagenesis experiments have demonstrated that UK-5099's high-affinity binding to MPC does not involve covalent modification of cysteine residues [5] [6]. Instead, the compound appears to bind through non-covalent interactions while maintaining its remarkable selectivity for the MPC2 subunit.
UK-5099 functions as a potent inhibitor of pyruvate transport across mitochondrial membranes, effectively blocking the movement of pyruvate from the cytosol into the mitochondrial matrix [7] [8] [9]. This inhibition represents the primary mechanism through which UK-5099 exerts its metabolic effects on cellular energy production.
The compound demonstrates exceptional potency in inhibiting pyruvate transport, with an inhibitory concentration 50 value of 50 nanomolar in rat heart mitochondria [7] [10] [9]. In human mitochondrial pyruvate carrier complexes, UK-5099 exhibits even greater potency, with an inhibitory concentration 50 value of 52.6 ± 8.3 nanomolar for pyruvate transport inhibition [6]. This remarkable potency has established UK-5099 as the current gold standard mitochondrial pyruvate carrier inhibitor in research applications [9].
Transport Parameter | Effect | Magnitude | Reference |
---|---|---|---|
Pyruvate Transport | Complete blockade | 1 mM concentration | Wiemer et al. 1995 |
Mitochondrial Pyruvate Concentration | Significant decrease | p = 0.03 | Zhong et al. 2015 |
Transport Inhibition IC50 | Potent inhibition | 50 nM (rat heart) | Halestrap 1975 |
Transport Inhibition IC50 | Potent inhibition | 52.6 ± 8.3 nM (human) | Tavoulari et al. 2022 |
Ki Value | Inhibition constant | 49 μM (trypanosomes) | Wiemer et al. 1995 |
The inhibition of pyruvate transport by UK-5099 results in a dramatic reduction in mitochondrial pyruvate concentration. Studies in LnCap prostate cancer cells demonstrated that UK-5099 treatment significantly reduced pyruvate concentration in mitochondria, confirming its effectiveness as a mitochondrial pyruvate carrier inhibitor [8]. This reduction in mitochondrial pyruvate availability has cascading effects on cellular metabolism, as pyruvate serves as a critical substrate for both oxidative phosphorylation and various biosynthetic pathways.
The mechanism of pyruvate transport inhibition involves the disruption of the normal function of the mitochondrial pyruvate carrier complex, which consists of MPC1 and MPC2 subunits forming a heterodimeric transport unit [3] [11]. Under normal conditions, this complex facilitates pyruvate transport across the inner mitochondrial membrane through a proton symport mechanism. UK-5099's binding to MPC2 at cysteine-54 disrupts this transport process, effectively preventing pyruvate from entering the mitochondrial matrix where it would normally be metabolized by pyruvate dehydrogenase and pyruvate carboxylase enzymes [1] [2].
The specificity of UK-5099 for pyruvate transport is demonstrated by its selective inhibition of pyruvate-dependent oxygen consumption while having minimal effects on the oxidation of other substrates such as succinate, glutamate, or fatty acids [7] [10]. This selectivity makes UK-5099 a valuable tool for investigating the specific role of pyruvate metabolism in cellular energy production and metabolic regulation.
UK-5099 treatment induces profound alterations in cellular bioenergetics, characterized by the suppression of oxidative phosphorylation and the enhancement of aerobic glycolysis [8] [12] [13]. These metabolic changes represent the downstream consequences of pyruvate transport inhibition and constitute a fundamental reprogramming of cellular energy production pathways.
The inhibition of oxidative phosphorylation by UK-5099 manifests through multiple measurable parameters. Oxygen consumption rate measurements reveal significant decreases in both basal and maximal respiration rates following UK-5099 treatment [8] [12]. In LnCap prostate cancer cells, UK-5099 treatment resulted in substantially lower basal cellular oxygen consumption rates and reduced maximal oxygen consumption rates in response to carbonyl cyanide para-trifluoromethoxyphenylhydrazone uncoupling [8]. The respiratory reserve capacity, representing the difference between maximal and basal oxygen consumption rates, was markedly diminished in UK-5099-treated cells, indicating compromised mitochondrial function.
Metabolic Parameter | Effect | Magnitude | Reference |
---|---|---|---|
Basal Oxygen Consumption | Significant decrease | Lower than control | Zhong et al. 2015 |
Maximal Oxygen Consumption | Significant decrease | Reduced FCCP response | Zhong et al. 2015 |
ATP Production | Significant reduction | p < 0.01 | Multiple studies |
Mitochondrial Membrane Potential | Significant decrease | Measured by JC-1 | Zhong et al. 2015 |
Respiratory Reserve Capacity | Reduced capacity | Compromised function | Zhong et al. 2015 |
The suppression of oxidative phosphorylation is accompanied by a corresponding enhancement of aerobic glycolysis. UK-5099 treatment leads to significantly increased glucose consumption rates, with cells exhibiting higher glucose uptake at both 24-hour and 48-hour time points [12]. This increased glucose utilization is coupled with enhanced lactate production, as evidenced by significantly elevated extracellular lactate concentrations while intracellular lactate levels remain unchanged [8] [12]. The preferential secretion of lactate indicates enhanced glycolytic flux and the characteristic metabolic reprogramming associated with the Warburg effect.
The molecular basis for enhanced aerobic glycolysis involves the upregulation of key glycolytic enzymes. UK-5099 treatment results in increased protein expression of glucose transporter 1, hexokinase 2, and lactate dehydrogenase A [12] [14]. These enzymes represent critical regulatory points in the glycolytic pathway, and their upregulation facilitates the increased glucose consumption and lactate production observed in UK-5099-treated cells. Additionally, the expression of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3, another key glycolytic enzyme, is elevated following UK-5099 treatment [14].
The metabolic reprogramming induced by UK-5099 is accompanied by the stabilization of hypoxia-inducible factor 1-alpha, a master regulator of glycolytic gene expression [12]. This transcription factor promotes the expression of genes involved in glucose transport, glycolytic enzyme production, and lactate metabolism, thereby facilitating the metabolic shift from oxidative phosphorylation to aerobic glycolysis.
Glycolytic Parameter | Effect | Magnitude | Reference |
---|---|---|---|
Glucose Consumption | Significant increase | p < 0.001 | Li et al. 2016 |
Extracellular Lactate | Significant increase | p < 0.001 | Multiple studies |
Intracellular Lactate | No significant change | p > 0.05 | Multiple studies |
GLUT1 Expression | Upregulation | Increased protein levels | Li et al. 2016 |
HK2 Expression | Upregulation | Increased protein levels | Li et al. 2016 |
LDHA Expression | Upregulation | Increased protein levels | Li et al. 2016 |
The cellular consequences of this metabolic reprogramming extend beyond energy production. UK-5099 treatment results in decreased adenosine triphosphate production, reflecting the reduced efficiency of glycolysis compared to oxidative phosphorylation for adenosine triphosphate generation [8] [12]. Despite increased glucose consumption, the overall cellular adenosine triphosphate content is diminished, indicating that the enhanced glycolytic activity cannot fully compensate for the loss of oxidative phosphorylation.
The mitochondrial dysfunction induced by UK-5099 is further evidenced by alterations in mitochondrial membrane potential and reactive oxygen species production. UK-5099 treatment leads to significantly decreased mitochondrial membrane potential, as measured by JC-1 fluorescence, indicating impaired mitochondrial function [8]. Paradoxically, reactive oxygen species production is increased approximately two-fold in UK-5099-treated cells, likely reflecting mitochondrial dysfunction and the loss of pyruvate's antioxidant properties [8] [12].